2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative featuring:
- A pyrimidine core substituted at the 4-position with an amino group (-NH₂) and at the 5-position with a thiophene-2-sulfonyl moiety.
- A sulfanyl (-S-) linker bridging the pyrimidine and acetamide groups.
- An N-[2-(trifluoromethyl)phenyl]acetamide side chain, which introduces a trifluoromethyl (-CF₃) group known for enhancing lipophilicity and metabolic stability .
The thiophene sulfonyl group may contribute to electron-deficient aromatic interactions, while the amino group on the pyrimidine could facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S3/c18-17(19,20)10-4-1-2-5-11(10)23-13(25)9-29-16-22-8-12(15(21)24-16)30(26,27)14-6-3-7-28-14/h1-8H,9H2,(H,23,25)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWTJDQHFUXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The pyrimidine core in the target compound distinguishes it from triazole () or pyridine () derivatives. Pyrimidines are planar and aromatic, favoring interactions with ATP-binding pockets in kinases .
- Triazole-containing compounds (e.g., ) may exhibit different pharmacokinetic profiles due to their smaller size and reduced aromaticity.
The thiophene sulfonyl group in the target compound introduces a strong electron-withdrawing effect, which may stabilize the molecule against metabolic degradation compared to non-sulfonated analogs . Amino groups (target compound, ) increase solubility and hydrogen-bonding capacity, critical for target engagement .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of a thiopyrimidine intermediate with a chloroacetamide derivative, analogous to methods described for similar compounds (e.g., ).
- In contrast, triazole derivatives () are synthesized via cyclization reactions, which may introduce regioselectivity challenges .
Biological Implications: The combination of amino, sulfonyl, and CF₃ groups in the target compound suggests a balance between solubility (from -NH₂) and membrane permeability (from -CF₃), making it suitable for oral bioavailability . Pyrimidine-based compounds (target, ) are often explored as tyrosine kinase inhibitors, while triazole derivatives () are more commonly associated with antimicrobial activity .
Research Findings and Implications
- Structural Optimization : The target compound’s design incorporates lessons from earlier analogs. For example, replacing a diphenylmethyl group () with a trifluoromethylphenyl moiety reduces steric hindrance while retaining lipophilicity .
- Metabolic Stability : The thiophene sulfonyl group may reduce oxidative metabolism compared to alkyl sulfides, as seen in sulfonamide-containing drugs .
- Target Selectivity: The amino-pyrimidine scaffold could mimic adenine in ATP-binding sites, a strategy employed in kinase inhibitors like imatinib .
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